Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate, is a derivative of 1,3-thiazolidin-4-one, which is a heterocyclic compound containing a thiazolidine ring fused with a ketone. This class of compounds is known for its diverse pharmacological activities and thus has been the subject of various synthetic efforts to explore its potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related ethyl 2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl acetates has been reported through a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid in diisopropylethylamine/benzene under refluxing conditions using a Dean–Stark trap . Although the specific compound is not mentioned, the methodology described could potentially be adapted for its synthesis by substituting the appropriate starting materials, such as a morpholine-containing aldehyde and the corresponding thioamide.
Molecular Structure Analysis
The molecular structure of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate would feature a thiazolidine ring with a ketone at the 4-position and an ethyl acetate group. The morpholine ring would be attached to the thiazolidine ring through an acylmethylidene linkage. The presence of the morpholine ring suggests potential for increased solubility and interaction with biological targets due to its polar nature.
Chemical Reactions Analysis
Secondary β-ketothioamides, which are structurally related to the compound , have been shown to react with ethyl bromoacetate to yield cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones . These reactions typically occur in solvents like THF or acetone and can lead to further functionalization, such as S-alkylation or condensation with benzaldehyde to form 5-benzylidene derivatives. This suggests that the compound of interest may also undergo similar reactions, allowing for the synthesis of a variety of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate are not detailed in the provided papers, we can infer from the general properties of 1,3-thiazolidin-4-ones that the compound would likely exhibit moderate polarity due to the presence of both the morpholine and thiazolidine rings. The ketone groups would contribute to the compound's reactivity, particularly in nucleophilic addition reactions. The ethyl acetate side chain would likely increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics.
Mechanism of Action
Mode of Action
It is known that the morpholine group in the molecule can interact with various biological targets .
Biochemical Pathways
More research is needed to understand the compound’s effects on cellular processes and signaling pathways .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate. Specific details about how these factors affect this compound are currently unknown .
properties
IUPAC Name |
ethyl (2E)-2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRXJNUTFAVLB-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.